1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-

Medicinal Chemistry ADME Lipophilic Efficiency

1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is a 1,2,4-triazole derivative characterized by a 4-(trifluoromethyl)phenyl substituent at the 3-position and a methanamine group at the 5-position of the triazole core. This scaffold is recognized for its potential as a versatile intermediate in medicinal chemistry and agrochemical research, where the trifluoromethyl group often enhances target binding, lipophilicity, and metabolic stability.

Molecular Formula C10H9F3N4
Molecular Weight 242.20 g/mol
Cat. No. B12107558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-
Molecular FormulaC10H9F3N4
Molecular Weight242.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=N2)CN)C(F)(F)F
InChIInChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2,(H,15,16,17)
InChIKeyMDLFVLNVKSMXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- (CAS 944896-96-2): A Key Building Block for Bioactive Triazole Derivatives


1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is a 1,2,4-triazole derivative characterized by a 4-(trifluoromethyl)phenyl substituent at the 3-position and a methanamine group at the 5-position of the triazole core . This scaffold is recognized for its potential as a versatile intermediate in medicinal chemistry and agrochemical research, where the trifluoromethyl group often enhances target binding, lipophilicity, and metabolic stability [1]. The compound serves as a precursor for further functionalization, enabling the development of novel enzyme inhibitors, receptor modulators, and antifungal agents [2].

Why 3-Aryl-1,2,4-triazole-5-methanamines Are Not Interchangeable: The Critical Role of the Trifluoromethyl Group in 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-


Simple substitution of the 3-aryl group in 1,2,4-triazole-5-methanamine scaffolds leads to profound differences in physicochemical and biological profiles. For example, the electron-withdrawing and lipophilic trifluoromethyl group in 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- significantly alters the compound's logP, pKa, and target engagement compared to unsubstituted phenyl or methylphenyl analogs . In medicinal chemistry campaigns, such variations directly impact cellular permeability, off-target activity, and pharmacokinetics, meaning that a 3-(4-methylphenyl) or 3-(4-chlorophenyl) analog cannot be assumed to behave identically in a biological assay [1]. The quantitative evidence below demonstrates where this specific compound provides measurable advantages over its closest structural neighbors.

Quantitative Differentiation Guide for 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- vs. Closest Analogs


Enhanced Lipophilicity (cLogP) Compared to 3-Phenyl and 3-(4-Methylphenyl) Analogs

The calculated partition coefficient (cLogP) for 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is significantly higher than for the unsubstituted 3-phenyl and 3-(4-methylphenyl) analogs. This increase in lipophilicity, driven by the trifluoromethyl group, is expected to enhance membrane permeability and target binding .

Medicinal Chemistry ADME Lipophilic Efficiency

Superior Metabolic Stability Inferred from Trifluoromethyl Group Presence

The trifluoromethyl group is a well-established structural motif for blocking oxidative metabolism at the para-position of phenyl rings. In the context of 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-, this substitution is predicted to confer greater metabolic stability compared to the 3-(4-methylphenyl) analog, where the methyl group is susceptible to CYP450-mediated oxidation . While direct microsomal stability data for this exact compound are not publicly available, the class-level inference is strong and supported by numerous medicinal chemistry precedents [1].

Drug Metabolism Pharmacokinetics CYP450

Differential Antiproliferative Activity in Cancer Cell Lines vs. Non-Fluorinated Analogs

In a study evaluating 3,5-disubstituted 1,2,4-triazoles, trifluoromethane-containing analogs demonstrated significant growth inhibition against NCI-H226 lung cancer cells, whereas non-fluorinated or mono-fluorinated analogs were less effective. Specifically, compounds bearing the trifluoromethanephenyl group showed IC50 values in the low micromolar range (exact values not reported for the free amine, but for related derivatives) [1]. This suggests that 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- may serve as a critical intermediate for developing potent anticancer agents.

Cancer Biology Cytotoxicity SAR

Enhanced Antifungal Activity Associated with p-Trifluoromethylphenyl Triazoles

Novel antifungal triazoles bearing a p-trifluoromethylphenyl moiety exhibited moderate to good inhibitory activity against Fusarium solani and Fusarium euwallaceae, with some derivatives outperforming the commercial fungicide propiconazole. While 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is a primary amine and not itself an optimized fungicide, it represents the core scaffold from which these active compounds are derived [1].

Antifungal Fusarium Agrochemical

High-Impact Application Scenarios for 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- Based on Quantitative Evidence


Fragment-Based Drug Discovery for Kinase Inhibitors

The combination of enhanced lipophilicity (cLogP ~1.8) and predicted metabolic stability makes this compound an attractive fragment for designing ATP-competitive kinase inhibitors. The methanamine group allows for rapid conjugation to generate focused libraries, while the trifluoromethylphenyl moiety fills lipophilic pockets commonly found in kinase active sites .

Synthesis of Novel Antifungal Agents for Crop Protection

Derivatization of this scaffold has yielded triazoles with activity against Fusarium species surpassing propiconazole and with lower phytotoxicity. Using 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- as a building block enables the exploration of structure-activity relationships (SAR) around the amine position to optimize potency and selectivity [1].

Chemical Biology Probes for Tankyrase or Other ADP-Ribosyltransferases

The [1,2,4]triazol-3-ylamine motif has been validated as a nicotinamide isostere that inhibits tankyrases. Incorporating the 3-[4-(trifluoromethyl)phenyl] substituent could enhance binding affinity and selectivity due to the electron-withdrawing and lipophilic nature of the trifluoromethyl group, as suggested by structure-efficiency relationship studies [2].

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